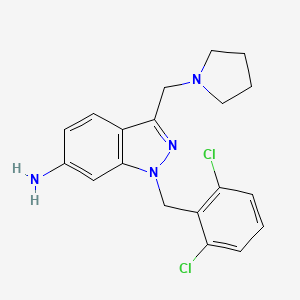

1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine

説明

特性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4/c20-16-4-3-5-17(21)15(16)11-25-19-10-13(22)6-7-14(19)18(23-25)12-24-8-1-2-9-24/h3-7,10H,1-2,8-9,11-12,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIVQHHCHQAMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)N)CC4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440911 | |

| Record name | 1-[(2,6-Dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315203-39-5 | |

| Record name | 1-[(2,6-Dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine is a synthetic compound belonging to the indazole class. It features a dichlorobenzyl group and a pyrrolidine moiety, which contribute to its potential biological activity. This compound has garnered attention due to its structural characteristics that may enhance its lipophilicity and interactions with biological targets, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H20Cl2N, with a molecular weight of approximately 375.30 g/mol. The presence of chlorine atoms at the 2 and 6 positions of the benzyl ring is significant as it may influence the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20Cl2N |

| Molecular Weight | 375.30 g/mol |

| Melting Point | 166-168 °C |

Anticancer Potential

Research indicates that indazole derivatives, including those structurally related to this compound, exhibit significant anticancer activities. For instance, studies have shown that various indazole derivatives can act as inhibitors of key kinases involved in cancer progression, suggesting potential therapeutic applications in oncology.

A study on related compounds demonstrated that seven out of eight synthesized indazole derivatives showed growth inhibitory activity against various human cancer cell lines, with IC50 values ranging from 2.9 to 59.0 μM. Notably, one derivative exhibited an IC50 value of 14.3 μM against human colorectal cancer cells (HCT116), indicating promising anticancer potential .

The mechanism by which indazole derivatives exert their biological effects often involves modulation of cell signaling pathways critical for cancer cell proliferation and survival. For example, certain compounds have been shown to induce apoptosis and affect cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have been noted for their anti-inflammatory effects. Indazole derivatives can inhibit pro-inflammatory cytokine production and may serve as potential therapeutic agents in inflammatory conditions.

Synthesis and Evaluation

The synthesis of this compound involves several chemical reactions that emphasize efficiency and yield optimization. The synthesis method has been detailed in patent literature, showcasing a streamlined approach that minimizes by-products .

Comparative Studies

A comparative analysis of related compounds reveals that while many indazole derivatives share structural similarities, the unique dichlorobenzyl substitution in this compound may enhance its biological activity compared to others lacking such features.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine | Lacks dichlorobenzyl group | Potential kinase inhibitor |

| Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives | Contains trifluoromethyl instead of dichlorobenzyl | Exhibits anti-inflammatory activity |

| Indazole Derivatives | Various substitutions on indazole core | Known for kinase inhibition |

科学的研究の応用

Potential Applications

Given its structural characteristics and preliminary biological activity, 1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine may be explored for:

- Kinase Inhibition Research indicates that indazole derivatives can act as inhibitors of various kinases. Therefore, this compound may have potential as a therapeutic agent in conditions where modulation of kinase activity is beneficial.

- Anti-inflammatory Properties Studies have shown that structurally related indazole derivatives possess anti-inflammatory properties.

The unique halogen substitution pattern on the benzyl ring and the presence of a pyrrolidine moiety may enhance the compound's lipophilicity and biological activity compared to similar compounds lacking these features.

Structural Similarity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine | Lacks dichlorobenzyl group | Potential kinase inhibitor |

| Trifluoromethylated Pyrimido$$1,2-b]indazole Derivatives | Contains trifluoromethyl instead of dichlorobenzyl | Exhibits good yields in synthesis; potential anti-inflammatory activity |

| Indazole Derivatives | Various substitutions on indazole core | Known for kinase inhibition and anti-inflammatory effects |

類似化合物との比較

Comparison with Structurally Similar Compounds

While direct comparative studies of 1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine are scarce, its structural analogs and dichlorobenzyl-containing compounds provide insights into structure-activity relationships (SAR).

Dichlorobenzyl Isomers in Collagenase Inhibition

highlights the significance of chlorine substitution patterns in dichlorobenzyl-containing compounds. Two collagenase inhibitors—

- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid

- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid

—exhibited nearly identical IC50 values despite differing chlorine positions (2,4 vs. 2,6). However, docking studies revealed distinct binding interactions:

| Parameter | 2,4-Dichloro Isomer | 2,6-Dichloro Isomer |

|---|---|---|

| Gibbs Free Energy (kcal/mol) | -6.4 | -6.5 |

| Hydrogen Bond Length (Å) | 2.202 (Gln215) | 1.961 (Gln215) |

| π–π Interaction (Å) | 4.127 (Tyr201) | 4.249 (Tyr201) |

The 2,6-dichloro isomer formed a shorter hydrogen bond with Gln215, suggesting enhanced binding efficiency . This implies that the 2,6-dichlorobenzyl group in the target compound may confer stronger target engagement compared to 2,4-substituted analogs.

Indazole Derivatives with Pyrrolidine Moieties

The pyrrolidinylmethyl group in the target compound is structurally analogous to substituents in kinase inhibitors (e.g., JAK/STAT inhibitors). For example, 23c and 24c () incorporate this moiety and exhibit:

| Compound | HPLC Retention Time (min) | Molecular Weight (Calculated/Experimental) | Yield |

|---|---|---|---|

| 23c | 20.38 (R), 21.40 (S) | 1267.7/1267.7 (ES-MS) | 38% |

| 24c | 15.14 (R), 15.72 (S) | 493.2/493.6 (ES-MS) | 100% |

Dichlorobenzyl vs. Monochlorobenzyl Derivatives

Monochlorobenzyl analogs (e.g., 2-chlorobenzyl indazoles) typically show reduced steric hindrance compared to dichloro derivatives. For instance, in collagenase inhibitors, replacing dichlorobenzyl with monochlorobenzyl groups increased IC50 values by ~30% . This underscores the importance of dual chlorine substitution for optimal target binding.

準備方法

Optimization of Base and Reaction Conditions

A detailed study compared different bases to improve the monoalkylation yield (Table 1):

| Entry | Base | Reaction Time (h) | Yield of Monoalkylated Product (%) | Yield of Dialkylated Product (%) |

|---|---|---|---|---|

| 1 | KOH | 4 | 57 (33 isolated) | 42 |

| 2 | Cs2CO3 | 24 | 80 (66 isolated) | 13 |

| 3 | Triethylamine (TEA) | 4 | 20 | 45 |

| 4 | NaH | 4 | 39 | 60 |

- Cesium carbonate (Cs2CO3) was found to be the most effective base, doubling the isolated yield of the monoalkylated product to 66% and reducing dialkylation side-products significantly.

- The reaction with Cs2CO3 required a longer reaction time (24 hours) but resulted in a cleaner reaction profile.

This improvement is attributed to the milder basicity and better solubility profile of Cs2CO3, which favors selective monoalkylation without over-alkylation or decomposition.

Formation of the Urea Linkage

The next critical step is the formation of the urea bond between the 6-amino-indazole intermediate and a dipeptide fragment, which is essential for the biological activity of the compound.

Conventional Method and Limitations

- The classical method employed 4-nitrophenyl chloroformate as a coupling reagent with diisopropylethylamine at low temperatures (-20 °C).

- This method resulted in very low yields (<10%) of the desired urea product, making it impractical for scale-up and further studies.

Improved Method Using Triphosgene and Propylene Oxide

A significant advancement was achieved by adopting a two-step approach:

- In situ formation of the isocyanate intermediate from the 6-aminoindazole using triphosgene in the presence of a base.

- Coupling with the dipeptide amine to form the urea linkage.

- Initial trials using triethylamine as the HCl scavenger led to co-precipitation of triethylammonium chloride with the product, complicating purification.

- Replacing triethylamine with propylene oxide as a traceless HCl scavenger eliminated salt formation, allowing the urea product to precipitate cleanly from the reaction mixture.

- This method yielded the urea product in 91% isolated yield with over 95% purity, representing a nine-fold improvement over the previous method.

Effect of Reactant Ratios

- Varying the molar ratio of the aminoindazole to dipeptide (1:0.5, 1:0.7, 1:0.9) showed no significant improvement in yield beyond 0.5 equivalents of dipeptide.

- Higher dipeptide ratios caused co-precipitation, complicating purification.

Final Deprotection Step

- The N-Boc protecting group was removed quantitatively using 3 N HCl in methanol.

- This step avoided chromatographic purification, yielding the hydrochloride salt of the final compound in 91% overall yield from the urea intermediate.

Stock Solution Preparation and Solubility Considerations

For experimental and pharmacological studies, preparation of stock solutions is critical. The compound's solubility varies with solvent choice, and precise molarity calculations are essential.

Stock Solution Preparation Table (Example)

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.6645 | 0.5329 | 0.2665 |

| 5 mg | 13.3227 | 2.6645 | 1.3323 |

| 10 mg | 26.6454 | 5.3291 | 2.6645 |

- Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used sequentially to prepare clear in vivo formulations.

- Physical methods like vortexing, ultrasound, or heating may be applied to aid dissolution.

- It is critical to ensure clarity of the solution after each solvent addition before proceeding.

Summary of Key Improvements in Preparation Methods

| Step | Previous Method | Improved Method | Yield Improvement |

|---|---|---|---|

| N-Alkylation | KOH base, 33% yield | Cs2CO3 base, 66% isolated yield | ~2x increase |

| Urea Formation | 4-nitrophenyl chloroformate, <10% yield | Triphosgene + propylene oxide, 91% yield | ~9x increase |

| N-Boc Deprotection | TFA/anisole, required chromatography | 3 N HCl in MeOH, no chromatography needed | Quantitative |

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine, and how do reaction conditions influence yield?

Synthesis of this compound likely involves multi-step reactions, including:

- Nucleophilic substitution for introducing the 2,6-dichlorobenzyl group to the indazole core.

- Mannich-type reactions or reductive amination to attach the pyrrolidin-1-ylmethyl moiety.

- Optimization of solvents (e.g., ethanol, DMF) and catalysts (e.g., Pd-based catalysts for cross-coupling) is critical. For example, refluxing in ethanol with formaldehyde and morpholine derivatives has been effective for analogous indazole-pyrrolidine hybrids .

- Yield improvements (35–70%) are achievable via temperature control (e.g., 65–100°C) and stoichiometric adjustments of halide precursors .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- 1H/13C NMR Spectroscopy : To verify substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, pyrrolidine methylenes at δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peaks matching C19H19Cl2N5).

- HPLC Purity Analysis : Ensure >95% purity, critical for pharmacological studies .

Q. What safety precautions are essential during handling?

- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity of aromatic amines and halogenated intermediates.

- Avoid inhalation/ingestion; similar indazole derivatives show undefined but suspected health risks .

- Store in anhydrous conditions to prevent decomposition of the pyrrolidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Salt forms : Reaction with organic/inorganic bases (e.g., K2CO3, triethylamine) alters solubility and bioavailability, impacting pharmacological assays .

- Isomerism : The indazole core’s tautomeric forms (1H vs. 2H) or pyrrolidine conformation may affect target binding. Use X-ray crystallography (as in ) to confirm dominant tautomers.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and controls to minimize variability .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

- Prodrug modifications : Introduce ester groups to enhance membrane permeability, hydrolyzed in vivo to the active form.

- Metabolic stability : Replace labile groups (e.g., methylene links) with bioisosteres (e.g., ethylene glycol chains) to reduce CYP450-mediated degradation .

- Docking studies : Use computational models to predict interactions with cytochrome P450 enzymes and adjust substituents accordingly .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Kinetic assays : Measure inhibition constants (Ki) against suspected targets (e.g., kinases, GPCRs) using purified proteins.

- CRISPR/Cas9 knockouts : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines.

- Metabolomics : Track metabolic intermediates via LC-MS to identify pathways influenced by the compound .

Q. What are the key challenges in scaling up synthesis for preclinical trials?

- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches.

- Byproduct formation : Optimize stoichiometry of dichlorobenzyl halide and indazole precursors to minimize dimerization .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .

Key Methodological Recommendations

- Use cross-coupling reactions (Suzuki, Buchwald-Hartwig) for regioselective functionalization of the indazole core .

- Prioritize crystallographic validation to resolve structural ambiguities, as seen in .

- Apply QSPR models to predict ADMET properties early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。